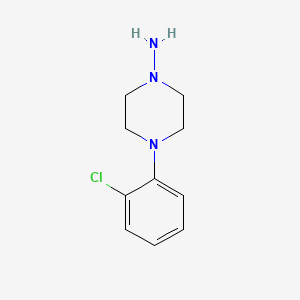

4-(2-Chlorophenyl)piperazin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN3 |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

4-(2-chlorophenyl)piperazin-1-amine |

InChI |

InChI=1S/C10H14ClN3/c11-9-3-1-2-4-10(9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2 |

InChI Key |

UFFNOFNDCGMTIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-(2-Chlorophenyl)piperazin-1-amine

The construction of the target molecule can be approached through several established synthetic pathways. These routes typically involve either building the piperazine (B1678402) ring with the aryl group already in place or functionalizing a pre-formed arylpiperazine core.

N-alkylation represents a direct method for functionalizing the piperazine ring. In this approach, the key precursor, 1-(2-chlorophenyl)piperazine (B141456), acts as a nucleophile. The reaction involves attaching an alkyl chain containing a masked or protected primary amine to the secondary amine of the piperazine.

A common strategy is a variation of the Gabriel synthesis, where the piperazine is reacted with an N-(haloalkyl)phthalimide. organic-chemistry.org The phthalimide group serves as an effective protecting group for the primary amine. The initial alkylation yields an intermediate which, upon deprotection via hydrazinolysis (reacting with hydrazine hydrate), cleaves the phthalimide group to reveal the desired terminal amine functionality. organic-chemistry.org

Table 1: Example N-Alkylation Reagents for Introducing a Protected Amine This is an interactive table. Select a reagent to see the corresponding intermediate structure.

| Reagent | Protecting Group | Subsequent Deprotection Method |

|---|---|---|

| N-(2-Bromoethyl)phthalimide | Phthalimide | Hydrazinolysis |

| 2-(Boc-amino)ethyl bromide | Boc (tert-Butoxycarbonyl) | Acidic hydrolysis (e.g., TFA) |

This method offers versatility, as the length of the alkyl chain can be varied to synthesize different N-substituted analogs.

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This pathway can be employed in several ways to synthesize piperazine derivatives. nih.gov A sophisticated one-pot strategy involves a tandem reductive amination-transamidation-cyclization reaction to produce substituted piperazin-2-ones, which can then be further reduced to the corresponding piperazines. nih.gov

More directly, 1-(2-chlorophenyl)piperazine can be reacted with an aldehyde or ketone that contains a masked amine function, such as a nitro or azido group, in the presence of a reducing agent. biosynth.com Sodium triacetoxyborohydride is a frequently used mild reducing agent for this transformation, as it is selective for the iminium ion intermediate and tolerant of many functional groups. nih.gov The resulting product would then undergo a final reduction step to convert the masked group into the primary amine.

For instance, the reaction of 1-(2-chlorophenyl)piperazine with a nitro-substituted aldehyde, followed by the reduction of the nitro group, would yield the target amine. The synthesis of various N-alkyl piperazines has been successfully achieved using reductive amination with suitable aldehydes and sodium triacethoxyborohydride. researchgate.net

Condensation reactions are fundamental to the de novo synthesis of the piperazine ring itself. acs.org A widely used industrial and laboratory-scale method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine or its hydrochloride salt. researchgate.netmdpi.com

In this approach, 2-chloroaniline is heated with bis(2-chloroethyl)amine, typically in a high-boiling solvent like xylene or butanol, to form 1-(2-chlorophenyl)piperazine. mdpi.com This reaction forms the core structure, which serves as the primary intermediate for subsequent functionalization to introduce the N-amine group. This method is advantageous for producing a variety of N-arylpiperazines by simply changing the starting aniline derivative. organic-chemistry.org

Table 2: Phenylpiperazine Precursors via Condensation of Substituted Anilines This is an interactive table. Click on a row to view the reaction scheme.

| Aniline Precursor | Product |

|---|---|

| 2-Chloroaniline | 1-(2-Chlorophenyl)piperazine |

| 3-Chloroaniline (B41212) | 1-(3-Chlorophenyl)piperazine (B195711) |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)piperazine |

Precursor Chemistry and Intermediate Compounds

The success of any synthetic strategy relies on the availability and reactivity of key precursors and intermediates. For this compound, the central intermediate is the substituted phenylpiperazine core.

Substituted phenylpiperazines are a crucial class of intermediates in medicinal chemistry, forming the scaffold for numerous pharmaceuticals. The key precursor for the title compound is 1-(2-Chlorophenyl)piperazine . This intermediate is typically synthesized via the condensation reaction between 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride. mdpi.com

Once formed, 1-(2-chlorophenyl)piperazine serves as a versatile nucleophilic building block. The secondary amine at the N4 position is available for further reactions, such as the N-alkylation or reductive amination pathways described previously, allowing for the introduction of various side chains. The electronic properties of the 2-chlorophenyl group can influence the reactivity of the piperazine nitrogens, a factor that must be considered during the planning of subsequent synthetic steps.

The defining step in the synthesis of this compound is the introduction of the amine group directly onto the N1 nitrogen of the piperazine ring, forming an N-amino or hydrazine derivative. A robust and direct method to achieve this involves a two-step process: N-nitrosation followed by reduction.

This procedure begins with the N-nitrosation of the precursor, 1-(2-chlorophenyl)piperazine. The reaction is typically carried out by treating the secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. This reaction selectively forms the N-nitroso derivative, 1-nitroso-4-(2-chlorophenyl)piperazine.

The subsequent and final step is the reduction of the N-nitroso group to a primary amino group. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) being highly effective. This reduction converts the N-N=O moiety to an N-NH₂ group, yielding the final product, this compound.

Table 3: Two-Step Synthesis of N-Aminopiperazine from a Piperazine Precursor This is an interactive table. Click on a step for more details.

| Step | Reaction | Reagents | Typical Conditions |

|---|---|---|---|

| 1 | N-Nitrosation | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, 0°C to -10°C |

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound serves as a versatile scaffold for the synthesis of a diverse array of derivatives. Through targeted chemical modifications, researchers have developed various analogues by introducing different functional moieties to the core structure. These derivatization strategies are pivotal in exploring the structure-activity relationships of this class of compounds.

Acetamide Derivatives

The synthesis of acetamide derivatives of the piperazine core is a common strategy to introduce a variety of substituents. This transformation typically involves the reaction of a piperazine derivative with an activated acetic acid moiety, such as chloroacetyl chloride.

A general synthetic approach involves suspending the parent piperazine compound in a suitable solvent like toluene and heating the mixture. An aqueous solution of the appropriate amine is then added dropwise, and the reaction is stirred at an elevated temperature to facilitate the substitution of the chloro group and form the acetamide linkage chemicalbook.com. Another method involves reacting the piperazine core with chloroacetyl chloride in the presence of a base, such as N,N-diethylethanamine, in a solvent like N,N-dimethylformamide (DMF) google.com. The reaction mixture is heated to drive the condensation, yielding the desired N-substituted piperazine acetamide google.com. The synthesis of phenoxyacetamide derivatives has also been explored as a route to new chemical entities researchgate.net.

The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting materials chemicalbook.com. Upon completion, the product is typically worked up by washing with water and performing extractions, followed by purification chemicalbook.comgoogle.com.

Table 1: Synthesis of Acetamide Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| Piperazine Derivative | Chloroacetyl Chloride / Amine | Toluene | Heated, Stirred | N-substituted piperazine acetamide |

| Piperazine Derivative | Chloroacetyl Chloride | DMF | Heated, with base (N,N-diethylethanamine) | N-substituted piperazine acetamide |

Thiadiazole-Piperazine Analogues

The incorporation of a thiadiazole ring into the piperazine structure has been achieved through several synthetic routes, often involving the cyclization of a thiosemicarbazide intermediate. The 1,3,4-thiadiazole (B1197879) nucleus is a key component in a number of biologically active compounds nih.gov.

One of the most common methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of a thiosemicarbazide followed by cyclodehydration nih.gov. Dehydrating agents such as sulfuric acid or polyphosphoric acid are typically employed for this cyclization step nih.gov. For instance, a multi-step synthesis can start from a substituted phenylpiperazine which is then reacted with a suitable thiadiazole precursor under controlled temperature and solvent conditions to yield the final product smolecule.com.

Another strategy involves the functionalization of a pre-formed piperazine-bis(1,3,4-thiadiazole) scaffold. For example, 5,5'-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) can be used as a precursor to synthesize various derivatives nih.gov. By reacting this precursor with reagents like hydrazine hydrate or thionyl chloride, further functionalization, such as the introduction of hydrazinyl or chloro groups, can be achieved, which then allows for subsequent reactions to build more complex structures nih.gov. The reaction of bis-thiosemicarbazones with α-haloketones is another effective method for producing piperazine-based bis(thiazole) derivatives nih.gov.

Table 2: Synthetic Approaches for Thiadiazole-Piperazine Analogues

| Precursor | Key Reagent(s) | Key Transformation | Product |

|---|---|---|---|

| Thiosemicarbazide | Acylating agent, Dehydrating agent (e.g., H₂SO₄) | Acylation and Cyclodehydration | 2-Amino-5-substituted-1,3,4-thiadiazole derivative |

| Substituted Phenylpiperazine | Thiadiazole precursor | Controlled condensation | 1-(Aryl)-4-(thiadiazolyl)piperazine |

| 5,5'-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) | Hydrazine hydrate or Thionyl chloride | Nucleophilic substitution | Functionalized piperazine-bis(thiadiazole) |

Quinazoline-Piperazine Hybrid Structures

The synthesis of hybrid molecules incorporating both quinazoline and piperazine moieties often involves nucleophilic substitution reactions. A common method is the reaction of a 4-chloroquinazoline with a piperazine derivative.

In a typical procedure, a blend of piperazine, a substituted N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide, and anhydrous potassium carbonate is refluxed in a solvent like methanol ijpras.com. The potassium carbonate acts as a base to facilitate the nucleophilic substitution of the chlorine atom on the quinazoline ring by the secondary amine of the piperazine. The reaction is typically stirred and refluxed for several hours to ensure completion ijpras.com.

Further derivatization can be carried out on the resulting quinazoline-piperazine hybrid. For example, a chloroacetyl group can be attached to the piperazine nitrogen, which is then reacted with various anilines in the presence of a catalytic amount of glacial acetic acid in ethanol ijpras.com. This subsequent reaction is refluxed for an extended period to yield the final N-(substituted phenyl amino)acetyl derivatives ijpras.com. These multi-step syntheses allow for the creation of a library of diverse quinazoline-piperazine hybrids researchgate.netijpras.com.

Table 3: Synthesis of Quinazoline-Piperazine Hybrids

| Quinazoline Precursor | Piperazine Reactant | Base/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide | Piperazine | Anhydrous K₂CO₃ | Methanol | Reflux, 5 hours | N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide |

| N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl)benzamide | Substituted Anilines | Glacial Acetic Acid | Ethanol | Reflux, 10 hours | N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide |

Triazole-Piperazine Derivatives

The synthesis of triazole-piperazine derivatives is often achieved through click chemistry or by constructing the triazole ring from suitable precursors. A "click-inspired" synthetic protocol is a popular and efficient method for creating 1,2,3-triazole scaffolds nih.gov.

One common approach involves the reaction of an azide with a terminal alkyne, catalyzed by copper(I), known as the Huisgen 1,3-dipolar cycloaddition. Alternatively, the triazole ring can be formed from other starting materials. For instance, new series of 4-amino-4H-1,2,4-triazole derivatives can be synthesized from various aryl aldehydes and ketones researchgate.net. The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is achieved by converting hydrazide compounds into 1,4-substituted thiosemicarbazides, which are then cyclized mdpi.com.

In a specific example of forming a 1,2,3-triazole, an optimal condition involves using triethylamine as a base in a DMF solution for the reaction of an aryl azide with an active methylene (B1212753) compound like 2-(benzo[d]thiazol-2-yl)acetonitrile mdpi.com. The reaction progress and purity of the synthesized compounds are typically monitored by TLC mdpi.com. The structures of the final products are confirmed using spectroscopic methods such as NMR and mass spectrometry researchgate.netresearchgate.net.

Table 4: Methods for Synthesizing Triazole-Piperazine Derivatives

| Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|---|

| Click Chemistry | Piperazine-alkyne | Aryl azide | Copper(I) | Various | 1,2,3-Triazole-piperazine conjugate |

| Ring Formation | Hydrazide | Isothiocyanate | Base | Ethanol | 1,2,4-Triazole-3-thiol derivative |

| Dimroth Cyclization | Aryl azide | Active methylene nitrile | Triethylamine | DMF | 1,2,3-Triazol-5-amine derivative |

Coumarin-Piperazine Conjugates

Coumarin-piperazine conjugates are synthesized by linking the two heterocyclic systems, often through a flexible alkyl chain. The synthetic strategy usually involves a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic site on a coumarin precursor.

A representative synthesis begins by reacting a 4-chloro coumarin with piperazine in ethanol at room temperature to produce a piperazine-coumarin intermediate mdpi.com. This intermediate can then be further functionalized. For example, it can be condensed with cyanoacetic acid to create a crucial amide intermediate. This step may involve coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and a base such as ethyldiisopropylamine (DIPEA) in a solvent like DMF mdpi.com.

The final conjugates can be prepared by reacting the amide intermediate with various aldehydes. For instance, refluxing the intermediate with N-unsubstituted indole (B1671886) aldehydes in ethanol with piperidine (B6355638) as a catalyst yields the desired coumarin-piperazine hybrid structures mdpi.com. These synthetic routes allow for the creation of a library of compounds where the coumarin, piperazine, and other linked moieties can be varied nih.govnih.govresearchgate.net.

Table 5: Synthesis of Coumarin-Piperazine Conjugates

| Coumarin Precursor | Piperazine Reactant | Coupling Agent / Catalyst | Solvent | Key Step | Product Class |

|---|---|---|---|---|---|

| 4-Chloro coumarin | Piperazine | - | Ethanol | Nucleophilic substitution | Piperazine-coumarin intermediate |

| Piperazine coumarin | Cyanoacetic acid | HBTU, DIPEA | DMF | Amide bond formation | Amide intermediate |

| Amide intermediate | Substituted Aldehyde | Piperidine | Ethanol | Knoevenagel condensation | Final coumarin-piperazine conjugate |

Purification Techniques in Synthetic Research

The isolation and purification of synthesized this compound derivatives are critical steps to ensure the removal of unreacted starting materials, intermediates, and by-products. A combination of classical and modern chromatographic techniques is employed to achieve high purity of the final compounds.

A common and straightforward purification method is recrystallization . After the initial work-up of the reaction mixture, which may involve precipitation by cooling in ice-cold water and collection by filtration, the crude solid product is dissolved in a suitable hot solvent, such as ethanol or ethyl acetate chemicalbook.comijpras.com. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration and dried chemicalbook.comijpras.com.

For more complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. The crude product is loaded onto a stationary phase (e.g., silica gel) and eluted with a mobile phase, which is typically a mixture of solvents like hexane and ethyl acetate ijpras.com. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

In cases requiring highly effective separation, semi-preparative liquid chromatography (LC) is utilized. This technique operates on the same principles as analytical High-Performance Liquid Chromatography (HPLC) but uses larger columns and higher flow rates to isolate larger quantities of the product uniba.sk. The fractions containing the desired compound are collected, and the solvent is removed by evaporation or lyophilization to yield the purified solid product uniba.sk. The purity of the final compounds is often verified using analytical techniques like HPLC coupled with UV or mass spectrometry (LC-MS) detectors uniba.skarabjchem.org.

Table 6: Common Purification Techniques

| Technique | Principle | Typical Application | Solvents/Phases |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid, crystalline products. | Ethanol, Ethyl Acetate, Water |

| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through. | Separation of complex mixtures, isolation of non-crystalline products. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures |

| Semi-Preparative LC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Isolation of high-purity compounds from complex reaction mixtures. | Varies depending on the compound; often involves acetonitrile and buffered aqueous solutions. |

Spectroscopic and Analytical Characterization Methods in Chemical Research

Spectroscopic and chromatographic methods are indispensable tools in the characterization of newly synthesized molecules like this compound. They provide a "fingerprint" of the molecule, allowing for unambiguous identification and verification of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the piperazine ring.

Aromatic Region (approx. 6.9-7.5 ppm): The 2-chlorophenyl group will exhibit a complex multiplet pattern for its four protons. Due to the ortho-chloro substitution, the signals will be spread over a range, typically between 6.9 and 7.5 ppm.

Piperazine Ring Protons: The piperazine ring has two distinct chemical environments due to the different substituents on the nitrogen atoms.

The four protons on the carbons adjacent to the 2-chlorophenyl-substituted nitrogen (N1) are expected to resonate as a multiplet around 3.1-3.3 ppm. This chemical shift is influenced by the electron-withdrawing effect of the aromatic ring.

The four protons on the carbons adjacent to the amino-substituted nitrogen (N4) would likely appear as a multiplet at a slightly different shift, anticipated around 2.9-3.1 ppm.

N-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears in the range of 2.0-5.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons (approx. 118-151 ppm): Six distinct signals are expected for the 2-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) would appear around 130-135 ppm, while the carbon attached to the piperazine nitrogen (C-N) would be found further downfield, around 150 ppm.

Piperazine Carbons (approx. 45-55 ppm): The carbon atoms of the piperazine ring are expected to show two signals, corresponding to the two different chemical environments adjacent to the N1 and N4 nitrogens. The carbons next to the N-aryl group typically appear around 50 ppm, while those next to the N-amino group might be shifted slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.90 - 7.50 (m, 4H) | 118.0 - 140.0 |

| Aromatic C-N | - | ~151.0 |

| Aromatic C-Cl | - | ~133.0 |

| Piperazine CH₂ (next to N-Aryl) | ~3.20 (m, 4H) | ~50.5 |

| Piperazine CH₂ (next to N-NH₂) | ~3.00 (m, 4H) | ~48.0 |

| NH₂ | Broad singlet | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: The primary amine (NH₂) group is expected to show two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: The C-H stretching vibrations of the piperazine ring's CH₂ groups are expected to be observed as medium to strong bands in the 2800-3000 cm⁻¹ region.

C=C Stretching: The aromatic ring C=C stretching vibrations will produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl C-N and aliphatic C-N bonds are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the region of 700-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula: C₁₀H₁₄ClN₃), the expected molecular weight is approximately 211.69 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 211 and 213 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the amino group. Common fragments would include the 2-chlorophenylpiperazine cation and various smaller fragments resulting from ring opening.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 211/213 | [M]⁺ Molecular ion |

| 195/197 | [M - NH₂]⁺ |

| 167/169 | [C₈H₈ClN]⁺ |

| 139/141 | [C₆H₄Cl-N]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Chromatographic techniques are essential for verifying the purity of a compound and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape), would be suitable. The purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks at a specific UV detection wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing both separation and mass identification. The compound would need to be sufficiently volatile and thermally stable for GC analysis. The retention time from the gas chromatogram serves as an identifying characteristic, while the mass spectrometer provides the fragmentation pattern, confirming the identity of the eluted peak. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of N-amino compounds.

Structure Activity Relationship Sar Investigations

Impact of Chlorophenyl Substitution on Molecular Interactions

The presence and position of the chloro substituent on the phenyl ring are pivotal for the biological activity of arylpiperazine derivatives. The electron-withdrawing nature of the chlorine atom can significantly alter the electron density of the phenyl ring, thereby influencing its interaction with biological targets. mdpi.com

Studies on various N-substituted piperazine (B1678402) derivatives have highlighted the importance of the substitution pattern on the phenyl ring for receptor affinity and selectivity. For instance, in a series of compounds targeting human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl ring attached to the piperazine was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk Replacing the fluorophenyl group with an unsubstituted phenyl ring led to a loss of activity. polyu.edu.hk

Furthermore, the position of the chloro group is critical. A study on quinazolin-2-amine derivatives showed that moving the piperazine ring and a trifluoromethyl group from the ortho to the meta position on the phenyl ring resulted in a complete loss of binding activity. acs.org This underscores the precise spatial arrangement required for effective molecular recognition.

Role of the Piperazine Moiety in Biological Recognition

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov Its role extends beyond simply acting as a linker; it actively participates in biological recognition and can significantly influence a compound's pharmacokinetic properties. nih.govresearchgate.net

The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with target proteins. researchgate.net This ability to form hydrogen bonds is a key factor in the biological activity of many piperazine-containing molecules. nih.gov The piperazine moiety can also improve a drug's solubility and bioavailability due to the pKa of its nitrogen atoms, which allows for the formation of salts. nih.gov

In the context of specific targets, the piperazine ring is essential for orienting other pharmacophoric groups correctly for interaction with macromolecules. mdpi.com For example, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, the piperazine ring was part of the core structure that determined the compound's antagonist activity. nih.gov

Influence of Amine Functionality on Binding Profiles

The amine functionality, in this case, the primary amine at the 1-position of the piperazine ring, plays a significant role in the binding profiles of these compounds. The basicity of the amine group is a critical factor, as it can become protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. rsc.org

In many receptor-ligand interactions, a basic tertiary amine is a key pharmacophoric element. nih.gov For instance, in a study of sigma receptor ligands, the basic amino moiety was found to be a primary driver of affinity and selectivity for the σ1 receptor over the σ2 receptor. rsc.org The protonated amine can form a salt bridge, a strong electrostatic interaction that significantly contributes to binding affinity. acs.org

Modification of the amine functionality can drastically alter the biological activity. For example, in a series of monoamine oxidase (MAO) inhibitors, substituting the piperidine (B6355638) ring with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. nih.gov

Elucidating SAR through Analogue Modification Studies

Systematic modification of the lead compound, 4-(2-Chlorophenyl)piperazin-1-amine, through analogue studies provides a deeper understanding of its SAR. These studies involve altering different parts of the molecule, such as the position of substituents, the length of linkers, and the nature of heterocyclic rings, to observe the effects on biological activity.

Positional Isomerism Effects

The spatial arrangement of functional groups is a critical determinant of a molecule's biological activity. nih.gov The effect of positional isomerism, particularly concerning the chloro-substituent on the phenyl ring, has been a subject of investigation.

A study on piracetam (B1677957) co-crystals demonstrated that the position of hydroxyl groups on a benzoic acid co-former significantly impacted the formation and properties of the resulting co-crystals. nih.gov Similarly, for arylpiperazine derivatives, moving a substituent from one position to another on the phenyl ring can have profound effects on receptor binding. For example, in a series of inhibitors for human equilibrative nucleoside transporters, moving a chloride substituent from the ortho to the meta position of the benzene (B151609) moiety restored inhibitory effect on ENT1 but not ENT2, highlighting the subtle yet crucial role of substituent positioning. polyu.edu.hkpolyu.edu.hk

| Compound/Modification | Effect on Activity | Reference |

| Change of piperazine and trifluoromethyl group from ortho to meta position | Direct loss of binding activity | acs.org |

| Addition of chloride to meta position of benzene moiety | Restored inhibitory effect on ENT1 but not ENT2 | polyu.edu.hkpolyu.edu.hk |

Chain Length and Linker Variations

The linker connecting the piperazine moiety to other parts of a molecule can significantly influence its binding affinity and selectivity. The length and flexibility of this linker are critical for optimal interaction with the target.

In studies of long-chain arylpiperazine derivatives, the length of the linker had a pronounced impact on the affinity for serotonin (B10506) receptors. acs.org For instance, an increase in the methylene (B1212753) linker length in certain bis-epipodophyllotoxins led to a systematic decrease in IC50 values, reaching an optimum at eight methylene groups. nih.gov This suggests that an optimal linker length is necessary to bridge two binding sites or to position the pharmacophoric groups correctly within a single binding pocket. nih.gov Conversely, in a series of histamine (B1213489) H3 receptor antagonists, extending the alkyl chain length decreased the affinity for the receptor. nih.gov

| Modification | Effect on Activity | Reference |

| Increase in methylene linker length (bis-epipodophyllotoxins) | IC50 values decreased, with an optimum at eight methylenes | nih.gov |

| Extension of alkyl linker length (H3R antagonists) | Decreased affinity | nih.gov |

Heterocyclic Ring Substitutions

Replacing the phenyl ring or adding other heterocyclic rings to the piperazine moiety can lead to significant changes in biological activity. These modifications can alter the molecule's electronic properties, lipophilicity, and ability to form specific interactions with the target.

In the development of dopamine (B1211576) D3 receptor agonists, incorporating various N-aromatic heterocyclic substitutions, such as indole (B1671886) rings, on the piperazine ring was well-tolerated and maintained high affinity and selectivity. nih.gov This demonstrates that the piperazine N-position can accommodate a variety of heterocyclic systems. nih.gov In another study, replacing a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor, but it was a critical structural element for dual H3/σ1 receptor activity. nih.gov

Furthermore, the introduction of other heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879), can enhance the lipophilicity of the compound, potentially leading to better membrane permeability and stronger interactions with biomolecules. nih.gov

| Heterocyclic Substitution | Impact on Biological Activity | Reference |

| N-substituted indole rings on piperazine | Maintained high affinity and selectivity for D3 receptor | nih.gov |

| Replacement of piperazine with piperidine | No significant effect on H3R affinity, but critical for dual H3/σ1 activity | nih.gov |

| Introduction of 1,3,4-thiadiazole | Increased lipophilicity and potential for stronger biomolecular interactions | nih.gov |

Pharmacological Modulations and Mechanistic Research

Ligand-Receptor Interaction Studies (In Vitro)

The in vitro evaluation of 4-(2-chlorophenyl)piperazin-1-amine and its analogs has elucidated its affinity for several key receptors implicated in neuropsychiatric and other disorders.

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A)

Derivatives of phenylpiperazine are well-known for their interaction with serotonin receptors. Studies on related compounds have shown that the nature of the substituent on the phenyl ring and the piperazine (B1678402) core influences the affinity and selectivity for different 5-HT receptor subtypes. For instance, research on 1,2,4-trisubstituted piperazine derivatives has demonstrated that these compounds can exhibit high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring has been shown to potentially stabilize the ligand-receptor complex. nih.gov Some of these trisubstituted piperazines have displayed properties of postsynaptic 5-HT1A partial agonists. nih.gov

In a separate study, novel compounds targeting 5-HT2A receptors were designed using various arylpiperazine moieties. nih.gov It was observed that compounds containing a 4-fluorophenyl-1-piperazine fragment, as well as those with 1-phenylpiperazine (B188723) and 3-chlorophenyl-1-piperazine moieties, displayed high affinity for 5-HT2A receptors, with Ki values ranging from 21 to 50 nM. nih.gov

Dopamine (B1211576) Receptor Affinity (e.g., D2, D4)

The 4-chlorophenylpiperazine moiety is a key structural feature in a series of potent and selective dopamine D4 receptor ligands. One such derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated exceptionally high affinity for the human dopamine D4 receptor with an IC50 value of 0.057 nM. nih.gov This compound exhibited remarkable selectivity, being over 10,000 times more selective for the D4 receptor compared to the D2 receptor. nih.gov The dopamine D4 receptor is a target of interest for various neurological and psychiatric conditions. nih.gov

| Compound | Receptor | Affinity (IC50 nM) | Selectivity (D4 vs D2) |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 | >10,000 |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D2 | >1000 |

Equilibrative Nucleoside Transporter Inhibition (ENT1, ENT2)

While direct studies on this compound are limited, research on structurally related compounds provides insights into potential interactions with equilibrative nucleoside transporters (ENTs). ENTs are crucial for the transport of nucleosides and play a role in regulating adenosine (B11128) levels. anu.edu.auresearchgate.net A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an inhibitor of both ENT1 and ENT2. anu.edu.auresearchgate.netfrontiersin.org Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of uridine (B1682114) transport without affecting the KM. anu.edu.auresearchgate.net Interestingly, FPMINT showed a 5 to 10-fold greater selectivity for ENT2 over ENT1. anu.edu.auresearchgate.net Further structure-activity relationship studies on FPMINT analogues indicated that the presence of a halogen substitute on the phenylpiperazine moiety is essential for the inhibitory effects on both ENT1 and ENT2. nih.gov

GABA-A Receptor Interactions

Piperazine derivatives have been shown to modulate the function of the human α1β2γ2 GABA-A receptor. Studies on a range of these compounds, including chlorophenylpiperazines, have demonstrated that they can act as antagonists of this primary inhibitory receptor in the brain. nih.gov Specifically, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was identified as one of the more potent antagonists, with an IC20 value of 46μM and achieving approximately 90% inhibition at a concentration of 1mM. nih.gov This antagonistic action on GABA-A receptors represents a distinct mechanism of action for this class of compounds. nih.gov

| Piperazine Derivative | Potency (IC20 Value) | Maximum Inhibition (at 1mM) |

| 1-(2-Chlorophenyl)piperazine (2CPP) | 46μM | ~90% |

HIV-1 Reverse Transcriptase Inhibition

The potential for piperazine-containing compounds to act as inhibitors of HIV-1 reverse transcriptase (RT) has been an area of active investigation. nih.govgoogle.comnih.gov In one study, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized as potential HIV-1 RT inhibitors. nih.gov Several of these compounds displayed significant potency against the enzyme, with the most active derivatives, compounds 7k and 7m, inhibiting RT with IC50 values of 14.18 and 12.26μM, respectively. nih.gov These findings suggest that the piperazine scaffold can be effectively utilized in the design of novel non-nucleoside reverse transcriptase inhibitors.

| Compound | HIV-1 RT Inhibitory Activity (IC50 µM) |

| 7k | 14.18 |

| 7m | 12.26 |

Enzymatic Activity Modulation

Beyond receptor interactions, derivatives of this compound have been shown to modulate the activity of specific enzymes. As detailed in the preceding section, a significant area of research has been the inhibition of HIV-1 reverse transcriptase by piperazine-based compounds. nih.gov The study of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives demonstrated that these molecules can effectively inhibit this key viral enzyme, highlighting a direct modulation of enzymatic activity. nih.gov

Ion Channel Modulation (e.g., Voltage-Gated Sodium and Calcium Channels)

Voltage-gated sodium (Nav) and calcium (Cav) channels are crucial for the generation and propagation of action potentials in excitable cells. researchgate.netresearchgate.net The modulation of these channels represents a key mechanism for many therapeutic agents. researchgate.net Research has shown that various piperazine derivatives can interact with these ion channels.

Voltage-Gated Sodium Channels:

Blockers of voltage-gated sodium channels are utilized in the treatment of conditions like neuropathic pain. korea.ac.kr Specifically, the Nav1.7, Nav1.8, and Nav1.9 subtypes are considered attractive targets for drug development due to the wide therapeutic potential of their modulation. korea.ac.kr Studies on a series of (4-chlorobenzhydryl) piperazine amides demonstrated inhibitory activity on human Nav1.7 channels, with the most active compounds showing IC50 values in the range of 8-10 μM. korea.ac.kr While not directly "this compound", this highlights the potential for the broader class of chlorophenylpiperazine (B10847632) derivatives to interact with voltage-gated sodium channels. Further investigation into a series of acidic diaryl ether heterocyclic sulfonamides identified a selective Nav1.7 inhibitor, PF-05089771, which binds to the voltage-sensing domain of the channel. nih.gov

Voltage-Gated Calcium Channels:

Voltage-gated calcium channels are integral to numerous physiological processes, including neurotransmitter release and muscle contraction. nih.gov The Cavα2δ-1 subunit of these channels is a key target for gabapentinoids, which are used to treat neuropathic pain and epilepsy. nih.gov Piperazine-based compounds, such as flunarizine, have been reported to inhibit T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). nih.gov A study on a series of piperazinyl quinazolin-4-(3H)-one derivatives identified compounds with high affinity for the Cavα2δ-1 subunit, with some reaching single-digit nanomolar affinities. nih.gov Another study on a series of diphenyl methyl-piperazine derivatives identified a potent blocker of Cav3.2 channels with an IC50 of approximately 4 micromolar. nih.gov This compound also blocked Cav3.1 and Cav3.3 channels, though it had a weaker effect on high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov

Cellular and Molecular Pathway Investigations (Preclinical Models)

Preclinical models are instrumental in elucidating the mechanisms of action of novel compounds. The following sections detail the use of various behavioral and in vitro models to investigate the effects of this compound and related compounds.

Apomorphine-Induced Climbing Behavior Studies (as a research model)

Apomorphine-induced climbing behavior in rodents is a well-established model for assessing the central effects of dopamine receptor agonists and antagonists. While specific studies focusing on "this compound" in this model were not identified, the broader class of arylpiperazines has been extensively studied for their interactions with the dopaminergic system. For instance, derivatives of 1-aryl-4-alkylpiperazines have been synthesized and tested for their binding affinity to dopamine D4 and D2 receptors. nih.gov These studies are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with dopamine receptors, which are implicated in the climbing behavior model.

5-HTP Induced Head Twitches Behavior Studies (as a research model)

The 5-hydroxytryptophan (B29612) (5-HTP)-induced head-twitch response in rodents is a classic behavioral model used to screen for 5-HT2A receptor activation. escholarship.orgumlub.pl This behavior is mediated by 5-HT2A receptors and can be modulated by various serotonergic agents. nih.govnih.gov Studies have shown that the head-twitch response can be induced by 5-HTP, the metabolic precursor to serotonin, and can be blocked by 5-HT2A receptor antagonists. umlub.plresearchgate.net For example, the 5-HT2A/2C antagonist ritanserin (B1680649) has been shown to significantly reduce head twitches induced by the combination of lithium and 5-HTP. umlub.pl The piperazine derivative 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a known 5-HT2C agonist and 5-HT2A antagonist, has been shown to block, rather than elicit, head twitches. nih.gov This suggests that the interaction of piperazine compounds with different serotonin receptor subtypes can lead to complex modulatory effects on this behavioral model.

Cell Proliferation and Growth Inhibition Studies (in vitro)

The potential of piperazine derivatives as anti-proliferative agents has been investigated in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Piperazine Derivatives

These studies indicate that the piperazine scaffold is a promising framework for the development of new anticancer agents, with activity observed across a range of cancer types. nih.govnih.govnih.govresearchgate.net

Neurotransmitter System Modulation (e.g., serotoninergic, dopaminergic systems)

The modulation of serotoninergic and dopaminergic systems is a hallmark of many centrally acting drugs. Piperazine derivatives, including those with a chlorophenyl substitution, have demonstrated significant interactions with these neurotransmitter systems.

Dopaminergic System:

Research has focused on the development of selective ligands for dopamine receptor subtypes. For example, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine was identified as a potent and selective antagonist for the human dopamine D4 receptor. nih.govacs.org Another study reported on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as a highly potent and selective dopamine D4 ligand with an IC50 of 0.057 nM. nih.gov Allosteric modulators of the D2 receptor, which can fine-tune dopaminergic neurotransmission, have also been a subject of investigation. mdpi.com

Serotoninergic System:

The compound m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone (B27368), is a well-known serotonin agonist that acts on postsynaptic serotonin receptors. nih.gov It has been shown to suppress locomotor activity in rats, an effect that is blocked by serotonin antagonists. nih.gov This suggests that the effects of m-CPP on motor activity are mediated by the stimulation of 5-HT1C or possibly 5-HT1B receptors. nih.gov Furthermore, enhancer compounds like (R)-(-)-l-(benzofuran-2-yl)-2-propylaminopentane hydrochloride ((-)BPAP) have been shown to potentiate the release of dopamine, noradrenaline, and serotonin. mdpi.com

Anticonvulsant Mechanism Research

The search for new anticonvulsant agents has led to the investigation of various chemical scaffolds, including those containing a piperazine ring.

Table 2: Anticonvulsant Activity of Piperazine-Containing Compounds

These studies demonstrate that piperazine-containing compounds can exhibit significant anticonvulsant activity through various mechanisms, including the modulation of voltage-gated ion channels. nih.govnih.gov The development of hybrid compounds incorporating the piperazine moiety continues to be a promising avenue for the discovery of novel antiepileptic drugs.

Antimicrobial Mechanism Research

The antimicrobial properties of piperazine derivatives, including those structurally related to this compound, have been a subject of significant research interest. The core piperazine structure is a key pharmacophore that can be modified to enhance activity against a range of microbial pathogens.

The Mannich reaction is a key chemical process used to synthesize novel piperazine derivatives with potential antimicrobial activity. This reaction allows for the introduction of an amine fragment into various chemical structures, which can increase the affinity of these molecules for their specific molecular targets within microorganisms. The 1,2,4-triazole (B32235) nucleus, known for its antibacterial and antifungal properties, is often used as a substrate in these reactions. The inclusion of the piperazine moiety is believed to positively influence the antimicrobial efficacy of the resulting compounds. nih.gov

Research into a series of newly synthesized piperazine derivatives has demonstrated their multidirectional antimicrobial activity. nih.gov For instance, certain derivatives have shown significant activity against Gram-positive bacteria, particularly staphylococci, as well as bacteria from the Micrococcus and Bacillus genera. nih.gov Activity has also been noted against selected Gram-negative bacteria, including those from the Enterobacteriaceae family. nih.gov Furthermore, many of these compounds exhibit high fungistatic activity against Candida species, with particularly notable efficacy against Candida parapsilosis. nih.gov

The specific substituents attached to the piperazine ring play a crucial role in determining the antimicrobial activity spectrum and potency. For example, in one series of molecules, a nitrophenyl substituent at the fourth position of the piperazine ring was found to be the most advantageous, enhancing both antibacterial and antifungal activities. nih.gov

Molecular docking studies have been employed to elucidate the potential mechanism of action for the antibacterial effects of some piperazine derivatives. These studies suggest that compounds may act as enoyl-ACP reductase (ENR) inhibitors. ENR is a crucial enzyme in the bacterial fatty acid synthesis pathway. The piperazine derivatives are proposed to interact with key amino acid residues, such as Tyr158 and Lys163, within the active site of the ENR enzyme, in addition to the NAD(H) coenzyme. mdpi.com This interaction is believed to disrupt the enzyme's function, leading to the inhibition of bacterial growth. mdpi.com

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Piperazine derivatives with 1,2,4-triazole moiety | Gram-positive bacteria (Staphylococci, Micrococcus, Bacillus), Gram-negative bacteria (Enterobacteriaceae), Candida spp. | Significant antimicrobial and fungistatic activity. nih.gov | Increased affinity for molecular targets due to the introduced amine fragment. nih.gov |

| Piperazine derivative with a 4-nitrophenyl substituent | Bacteria and Fungi | Enhanced antibacterial and antifungal activity. nih.gov | Specific substituent enhances interaction with microbial targets. nih.gov |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivatives | E. coli, S. aureus, B. subtilis | Significant antibacterial activity, particularly against Gram-negative strains. mdpi.com | Inhibition of enoyl-ACP reductase (ENR) by binding to the active site. mdpi.com |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Anti-Alzheimer Mechanism Research

The development of multi-target-directed ligands (MTDLs) is a prominent strategy in the search for effective treatments for Alzheimer's disease, a complex neurodegenerative disorder. mdpi.com Piperazine-containing compounds are being investigated for their potential to simultaneously modulate multiple pathogenic pathways involved in the disease. mdpi.com

One of the key targets in Alzheimer's disease research is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which may help to alleviate cognitive symptoms. mdpi.com Benzamide derivatives containing a piperidine (B6355638) or piperazine core have shown potential as AChE inhibitors. nih.gov

In addition to cholinesterase inhibition, the aggregation of amyloid-beta (Aβ) peptides into plaques is another hallmark of Alzheimer's disease. mdpi.com Some piperazine derivatives have demonstrated the ability to inhibit Aβ aggregation. For example, certain phenylsulfonyl-pyrimidine derivatives with a piperazine linker have been shown to possess dual AChE and BChE inhibitory activity, as well as the ability to suppress Aβ aggregation. mdpi.com

The serotonergic system, particularly the 5-HT6 receptor, is also implicated in the cognitive deficits associated with Alzheimer's disease. This receptor is abundant in brain regions crucial for learning and memory. Blocking the 5-HT6 receptor can lead to an increase in acetylcholine levels and potentially reverse cognitive impairments. mdpi.com Some compounds incorporating a piperazine moiety have been designed to act as 5-HT6 receptor antagonists in addition to inhibiting BChE and Aβ aggregation. mdpi.com

The structural features of these multi-target ligands are critical for their activity. For instance, in some series of compounds, a piperidine moiety was found to confer a higher affinity for electric eel acetylcholinesterase (eeAChE) than a piperazine ring. mdpi.com The length of the linker between different pharmacophoric groups also influences the molecule's rigidity and its fit within the enzyme's catalytic active site. mdpi.com

In Vitro Potency and Selectivity Assessments

The in vitro evaluation of piperazine derivatives is a critical step in identifying promising therapeutic candidates. These assessments provide data on the potency of the compounds against their intended targets and their selectivity over other related targets.

For antimicrobial agents, in vitro testing typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. mdpi.com The MBC is the lowest concentration that results in microbial death. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole were tested for their antimicrobial activity. mdpi.com The results indicated significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria. mdpi.com Some of these compounds exhibited MIC values as low as 8 to 16 µg/mL against susceptible bacterial strains. mdpi.com

In the context of anti-cancer research, the in vitro antiproliferative activity of novel piperazine derivatives is often assessed against a panel of cancer cell lines. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%. For instance, a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated. nih.gov One compound, in particular, demonstrated significant potency with IC50 values ranging from 0.029 to 0.147 µM against four different cancer cell lines. nih.gov Further in vitro studies confirmed that this compound could arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

For compounds targeting neurological disorders, in vitro assays are used to determine their binding affinity (Ki) and functional potency (IC50) at specific receptors or enzymes. In the development of adenosine A2A receptor antagonists for potential use in Parkinson's and Alzheimer's diseases, a series of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were evaluated. mdpi.com These assessments identified compounds with high binding affinity for the human A2A adenosine receptor, with some exhibiting Ki values in the low nanomolar range. mdpi.com For example, one derivative, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, showed an A2A receptor binding affinity (Ki) of 8.62 nM and an inverse agonist potency (IC50) of 7.42 nM. mdpi.com Such studies are crucial for establishing the structure-activity relationships, where the type and position of substituents on the piperazine ring can significantly impact binding affinity and selectivity. mdpi.com

Table 2: In Vitro Potency of a Selected Piperazine Derivative

| Compound | Target(s) | Assay Type | Potency (IC50) |

|---|---|---|---|

| Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | Various Cancer Cell Lines | Antiproliferative Activity | 0.029-0.147 µM nih.gov |

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11) | Human A2A Adenosine Receptor | Inverse Agonist Potency | 7.42 nM mdpi.com |

This table is for illustrative purposes and highlights specific data points from the research.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its target protein at the molecular level. For derivatives of the 4-(2-chlorophenyl)piperazine scaffold, molecular docking studies have been crucial in elucidating their binding modes and rationalizing their biological activities.

Similarly, in the rational design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking studies were performed on the DNA-Topo II complex. mdpi.com The results indicated that the phenylpiperazine derivatives could effectively bind to the minor groove of DNA and interact with key amino acid residues of topoisomerase II. mdpi.com These interactions were found to be crucial for their cytotoxic activity. mdpi.com

Another study focused on arylpiperazine derivatives as potential androgen receptor (AR) antagonists. nih.gov Molecular docking simulations showed that the 1-(2-chlorophenyl)piperazine (B141456) group played a significant role in the binding of these compounds to the AR. nih.gov The docking poses provided a structural basis for the observed antagonist activity and guided the further optimization of these compounds. nih.gov

| Derivative Class | Target | Key Findings from Molecular Docking | Reference |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamides | Anticancer and Antimicrobial Targets | Good correlation between high docking scores and potent anticancer activity. The 4-(2-chlorophenyl)piperazine moiety fits well into the binding pocket. | researchgate.netnih.govnih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Effective binding to the minor groove of DNA and interaction with key residues of topoisomerase II, crucial for cytotoxic activity. | mdpi.com |

| Arylpiperazine derivatives | Androgen Receptor (AR) | The 1-(2-chlorophenyl)piperazine group plays a significant role in binding to the AR, providing a structural basis for antagonist activity. | nih.gov |

| Piperazine-derived PPARγ agonists | Peroxisome proliferator-activated receptor gamma (PPARγ) | The piperazine (B1678402) scaffold showed favorable interactions with critical residues in the ligand-binding domain, suggesting potential for improved efficacy as antidiabetic agents. | pharmaceuticaljournal.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.

Another study developed QSAR models to predict the toxicity of piperidine (B6355638) derivatives against Aedes aegypti. nih.gov Using 2D topological descriptors, the researchers were able to build robust models with good predictive ability. nih.gov These models can be used to design new molecules with potentially high activity and low toxicity. nih.gov The principles from these studies on related heterocyclic compounds can be applied to the 4-(2-chlorophenyl)piperazine scaffold to develop predictive models for various biological activities.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule. The piperazine ring can exist in different conformations, such as chair and boat forms, and the substituents on the ring can influence this equilibrium.

A study on the conformational analysis of 2-substituted piperazines revealed that for 1-acyl and 1-aryl-2-substituted piperazines, the axial conformation is generally preferred. nih.gov In some cases, this axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov Understanding the preferred conformation of the 4-(2-chlorophenyl)piperazine moiety is crucial for designing molecules that can adopt the optimal geometry for binding to a specific target.

While specific molecular dynamics (MD) simulation studies on 4-(2-chlorophenyl)piperazin-1-amine were not found, MD simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes with proteins. These simulations can provide insights into the flexibility of the ligand, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. Such studies on derivatives containing the 4-(2-chlorophenyl)piperazine scaffold would be highly valuable for a more detailed understanding of their mechanism of action.

Chemoinformatic Approaches for Scaffold Prioritization

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, chemoinformatic approaches are used to identify and prioritize molecular scaffolds that are likely to be biologically active. The piperazine ring is considered a "privileged scaffold" due to its frequent appearance in a wide variety of bioactive compounds. researchgate.netnih.govresearchgate.netnih.gov

The piperazine moiety is a common component in antibacterial drug scaffolds and is known to improve aqueous solubility, cellular permeability, and protein-binding capacity. researchgate.net These properties make it an attractive building block for the design of new drugs. Chemoinformatic analyses of large compound libraries have consistently highlighted the importance of the piperazine scaffold in medicinal chemistry. researchgate.netresearchgate.net The 4-(2-chlorophenyl)piperazine unit, in particular, has been identified in numerous compounds with diverse pharmacological activities, underscoring its value as a starting point for drug discovery programs. nih.govnih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used to search large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active.

While a specific pharmacophore model for this compound has not been reported, this technique has been successfully applied to other classes of compounds containing piperazine. For example, in the search for natural anti-cancer agents targeting the XIAP protein, a structure-based pharmacophore model was generated from a protein-ligand complex. nih.gov This model, which included hydrophobic and hydrogen bond donor features, was then used to screen a database of natural compounds, leading to the identification of several potential inhibitors. nih.gov

In another study, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives were synthesized and evaluated as potential PARP-1 inhibitors. acs.org The design of these compounds was likely guided by pharmacophoric considerations related to the known inhibitors of this enzyme. Virtual screening campaigns based on pharmacophore models that incorporate the key features of the 4-(2-chlorophenyl)piperazine scaffold could be a fruitful approach for discovering novel bioactive molecules.

Metabolism and Biotransformation Research Preclinical

Identification of Metabolic Pathways

The metabolic fate of 4-(2-Chlorophenyl)piperazin-1-amine is predicted to follow the established pathways for other chlorophenylpiperazine (B10847632) compounds, which have been studied extensively. These pathways involve enzymatic alteration of both the piperazine (B1678402) ring and the aromatic ring.

N-dealkylation is a primary metabolic route for many drugs containing an arylpiperazine moiety. nih.gov This process typically involves the enzymatic removal of an alkyl group attached to one of the nitrogen atoms in the piperazine ring. For larger precursor drugs like trazodone (B27368) and nefazodone, CYP3A4-dependent N-dealkylation results in the formation of the active metabolite m-chlorophenylpiperazine (mCPP). nih.govnih.govdrugbank.com

Further degradation of the piperazine ring itself has been observed. In studies on mCPP, the piperazine structure is cleaved, leading to the formation of metabolites like N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline (B41212). nih.govoup.com This indicates that beyond simple dealkylation, the piperazine ring is susceptible to more extensive breakdown.

Aromatic hydroxylation is another major Phase I metabolic pathway for chlorophenylpiperazines. nih.govoup.com In this reaction, a hydroxyl group (-OH) is added directly to the chlorophenyl ring. For the related compound mCPP, this results in the formation of two primary metabolites: hydroxy-mCPP isomers. nih.gov The main metabolite is identified as p-hydroxy-mCPP. nih.gov This hydroxylation step is crucial as it creates a site for subsequent conjugation reactions. nih.govdrugbank.com

Following Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation reactions to enhance their water solubility and facilitate elimination. slideshare.net The hydroxylated metabolites of mCPP are known to be excreted as glucuronide and/or sulfate (B86663) conjugates. nih.govoup.com This process is a common detoxification pathway for a wide range of xenobiotics. pharmgkb.org

Glucuronidation involves the attachment of a glucuronic acid molecule, while sulfation involves the addition of a sulfate group. These reactions significantly increase the polarity of the metabolites, making them readily excretable in urine. oup.com

Table 1: Predicted Metabolic Pathways and Metabolites based on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) Data

| Metabolic Pathway | Key Reaction | Resulting Metabolites (based on mCPP) |

| N-Dealkylation / Ring Degradation | Cleavage of the piperazine ring | N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline nih.govoup.com |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring | Hydroxy-mCPP isomers (e.g., p-hydroxy-mCPP) nih.govnih.gov |

| Conjugation | Attachment of glucuronic acid or sulfate | Hydroxy-mCPP glucuronides, Hydroxy-mCPP sulfates nih.govoup.com |

Role of Cytochrome P450 (CYP) Enzymes in Metabolism (e.g., CYP2D6, CYP3A4, CYP2C19)

The metabolism of arylpiperazines is heavily mediated by the cytochrome P450 (CYP) enzyme superfamily, a group of enzymes primarily responsible for Phase I drug metabolism. nih.govyoutube.com Specific isoforms show distinct preferences for catalyzing different metabolic steps.

CYP2D6 : This enzyme is critically involved in the metabolism of approximately 25% of clinically used drugs. youtube.comwikipedia.org For arylpiperazines, CYP2D6 is the primary enzyme responsible for the aromatic hydroxylation of the mCPP metabolite into p-hydroxy-mCPP. nih.govpharmgkb.org The activity of CYP2D6 can vary significantly between individuals due to genetic polymorphisms, which can affect the rate of metabolism. nih.govnih.govwikipedia.org

CYP3A4 : As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for metabolizing a large percentage of drugs. nih.govyoutube.com Its main role in the context of arylpiperazine-containing drugs, such as trazodone, is performing the initial N-dealkylation that produces the mCPP metabolite. nih.govpharmgkb.orgnih.govcapes.gov.br Its involvement in the direct metabolism of the resulting 1-aryl-piperazine is generally less significant than that of CYP2D6. nih.govdrugbank.com

CYP2C19 : While the metabolism of mCPP is dominated by CYP2D6 and its formation by CYP3A4, other enzymes like CYP2C19 can play a role in the biotransformation of other piperazine derivatives. For example, CYP2C19 is the main isoform catalyzing the N-demethylation of the neuroleptic drug perazine. nih.gov Additionally, studies have shown that chlorophenylpiperazine can have inhibitory effects on the CYP2C19 isoenzyme, suggesting a potential for interaction. researchgate.net

Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Chlorophenylpiperazines

| Enzyme | Primary Role in Arylpiperazine Metabolism | Reference |

| CYP2D6 | Aromatic hydroxylation of the 1-aryl-piperazine metabolite (e.g., mCPP to OH-mCPP). | drugbank.comnih.govpharmgkb.org |

| CYP3A4 | N-dealkylation of parent drugs to form 1-aryl-piperazine metabolites (e.g., Trazodone to mCPP). | nih.govnih.govdrugbank.comnih.gov |

| CYP2C19 | Implicated in N-demethylation of other piperazine derivatives; potential for inhibition by chlorophenylpiperazine. | nih.govresearchgate.net |

Aldehyde Oxidase (AOX) Mediated Metabolism

Aldehyde oxidase (AOX) is a cytosolic enzyme that contributes to the Phase I metabolism of various xenobiotics, particularly those containing N-heterocyclic rings. nih.govwikipedia.orgcambridgemedchemconsulting.com It catalyzes the oxidation of aldehydes and various nitrogen-containing heterocyclic systems. cambridgemedchemconsulting.com While AOX is a recognized pathway for many heterocyclic drugs, and its role in drug discovery is of increasing interest, specific data detailing the metabolism of this compound or related chlorophenylpiperazines by AOX is not available in the reviewed literature. nih.govnih.govmedchemexpress.com Therefore, its contribution to the biotransformation of this specific compound remains to be elucidated.

Stability in Biological Matrices (e.g., Human Hepatocytes, Liver Cytosol)

Studies on a series of piperazin-1-ylpyridazines demonstrated that these compounds suffered from rapid intrinsic clearance in liver microsome stability assays, with half-lives as short as 2-3 minutes. nih.gov This instability was attributed to the piperazine moiety. Research has shown that structural modifications, such as altering substituents on the piperazine ring or adjacent structures, can significantly improve metabolic stability. In one study, targeted modifications led to a more than 50-fold improvement in the in vitro intrinsic clearance. nih.gov These findings highlight the metabolic lability of the piperazine core and suggest that the stability of this compound would likely be influenced by similar structural factors.

Preclinical Metabolic Profiling and Metabolite Identification

The preclinical metabolic profile of this compound is not extensively documented in publicly available literature as a primary compound of investigation. However, the biotransformation of the 2-chlorophenylpiperazine moiety is understood through studies of more complex pharmaceutical agents that contain this structural feature. Preclinical research, primarily using in vitro models with liver microsomes and in vivo animal models, has shed light on the common metabolic pathways that this class of compounds undergoes.

The metabolism of phenylpiperazine-containing drugs is generally characterized by several key enzymatic reactions. These biotransformations are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a major contributor to the oxidative metabolism of many piperazine derivatives. psychopharmacologyinstitute.comnih.gov Aldehyde oxidase has also been implicated in the metabolism of some piperazine-containing drugs like ziprasidone (B1663615). nih.gov

Common metabolic transformations observed for compounds containing a phenylpiperazine ring include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. drugbank.comnih.gov For instance, studies on m-chlorophenylpiperazine (mCPP), a metabolite of several antidepressants, have shown that it is extensively metabolized through hydroxylation of the chlorophenyl ring. nih.gov

A notable example of a complex molecule containing the 2-chlorophenylpiperazine moiety is the selective cannabinoid receptor antagonist, 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide. While this compound is structurally distinct from this compound, its metabolic fate provides insights into the potential biotransformation of the shared chemical scaffold. Research on this antagonist has shown that it undergoes significant metabolism, with less than 5% of the parent drug being excreted unchanged. drugbank.com

The primary metabolic pathways identified for this complex molecule involve reactions on different parts of the structure, including the piperidine (B6355638) and purine (B94841) rings. However, the stability and potential cleavage of the 2-chlorophenylpiperazine portion are critical to understanding the formation of simpler metabolites. While direct formation of this compound was not reported as a primary metabolic route for this specific complex drug, the general principles of drug metabolism suggest that cleavage of larger molecules to form smaller, more polar metabolites is a common detoxification process.

The following table summarizes the key preclinical metabolic reactions observed for drugs containing a phenylpiperazine moiety, which are likely relevant to the biotransformation of this compound.

| Metabolic Reaction | Enzymes Involved (Primarily) | Description | Relevance to this compound |

|---|---|---|---|

| N-Dealkylation | CYP3A4 | Cleavage of an alkyl group from a nitrogen atom. In the context of larger drugs, this can lead to the formation of a simpler piperazine derivative. | If part of a larger molecule, N-dealkylation could potentially lead to the formation of a 2-chlorophenylpiperazine core structure. |

| Aromatic Hydroxylation | CYP2D6, CYP3A4 | Addition of a hydroxyl (-OH) group to the aromatic (chlorophenyl) ring, increasing water solubility for excretion. | This is a highly probable metabolic pathway for the chlorophenyl ring of the compound. |

| Piperazine Ring Oxidation | CYP3A4 | Oxidation of the piperazine ring can lead to the formation of various oxidized metabolites, including N-oxides and lactams. | The piperazine ring is susceptible to oxidative metabolism. |

| Reductive Cleavage | Aldehyde Oxidase | Reductive cleavage of bonds within the molecule, as seen with the benzisothiazole moiety of ziprasidone, which is attached to a piperazine ring. nih.gov | While less common for the phenylpiperazine bond itself, reductive processes can be involved in the metabolism of the overall structure if it is part of a larger, more complex molecule. |

Detailed Research Findings

Preclinical studies on various drugs containing the chlorophenylpiperazine structure have consistently demonstrated extensive metabolism. For example, in the case of ziprasidone, which contains a chlorinated moiety attached to a piperazine-containing side chain, metabolism is extensive, leading to numerous metabolites. psychopharmacologyinstitute.comdrugbank.com The primary routes involve oxidation and reductive cleavage. nih.govdrugbank.com While ziprasidone itself does not directly yield this compound, the metabolic lability of the larger structure highlights the susceptibility of such compounds to significant biotransformation.

In vitro studies using human liver microsomes are a cornerstone of preclinical metabolic profiling. nih.gov These studies have shown that for many piperazine-containing drugs, CYP3A4 is a key enzyme responsible for their metabolism. psychopharmacologyinstitute.comnih.gov The inhibition or induction of this enzyme can significantly alter the pharmacokinetic profile of the parent drug.

Research Applications and Emerging Concepts

Development of Chemical Probes for Receptor Studies

The arylpiperazine scaffold is a fundamental component in the design of chemical probes for studying G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. The ability to systematically modify the aryl ring, the piperazine (B1678402) core, and the substituents on the second nitrogen atom allows for the fine-tuning of affinity and selectivity for specific receptor subtypes.